2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
Description
Properties
Molecular Formula |
C16H11ClN4O2S |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-[(E)-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C16H11ClN4O2S/c17-13-8-4-3-7-12(13)14-19-20-16(24)21(14)18-9-10-5-1-2-6-11(10)15(22)23/h1-9H,(H,20,24)(H,22,23)/b18-9+ |
InChI Key |
ZWXHTQQYQOOBAS-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(2-Chlorophenyl)-1,2,4-triazole-5-thione
The triazole-thione core is synthesized via cyclization of a thiosemicarbazide precursor. A representative method adapted from analogous compounds involves:
-
Reaction of 2-chlorophenyl isothiocyanate with hydrazine hydrate in ethanol under reflux to form the corresponding thiosemicarbazide.
-
Cyclization in basic medium : The thiosemicarbazide is treated with aqueous sodium hydroxide (10%) under reflux for 6 hours, followed by acidification with hydrochloric acid to precipitate the triazole-thione.
Reaction Conditions :
Condensation with 2-Formylbenzoic Acid
The triazole-thione intermediate is condensed with 2-formylbenzoic acid to form the Schiff base (imine) linkage:
-
Mixing equimolar quantities of 3-(2-chlorophenyl)-1,2,4-triazole-5-thione and 2-formylbenzoic acid in ethanol.
-
Catalytic acid : Addition of glacial acetic acid (1–2 mL) to protonate the amine and facilitate imine formation.
-
Reflux for 5–6 hours with continuous stirring, monitored by TLC for completion.
-
Crystallization : Cooling the reaction mixture to room temperature and filtering the precipitate, followed by recrystallization from ethanol.
Optimized Parameters :
-
Solvent: Anhydrous ethanol
-
Temperature: 78°C (reflux)
-
Catalyst: Acetic acid (0.5–1.0 eq)
Optimization of Reaction Conditions
Solvent Selection
Ethanol is preferred for both cyclization and condensation steps due to its ability to dissolve polar intermediates while facilitating easy crystallization. Alternative solvents like methanol or acetonitrile reduce yields by 10–15% due to poor solubility of the triazole-thione intermediate.
Catalytic Acid in Imine Formation
The use of acetic acid (1–2 mol%) accelerates imine formation by protonating the triazole-thione’s amino group, increasing electrophilicity for nucleophilic attack by the aldehyde. Omission of acid decreases reaction rates by 40% and yields by 20%.
Temperature and Time
Cyclization requires prolonged reflux (6 hours) to ensure complete ring closure, while condensation achieves optimal yields within 5 hours. Elevated temperatures (>100°C) promote side reactions, such as oxidation of the thione group.
Characterization and Analytical Techniques
Spectroscopic Validation
Crystallography
Single-crystal X-ray diffraction of analogous triazole-thiones reveals planar triazole rings with dihedral angles of 85–90° between the triazole and aryl groups, ensuring minimal steric hindrance during condensation.
Challenges and Troubleshooting
Imine Stability
The Schiff base is susceptible to hydrolysis under strongly acidic or basic conditions. Maintaining pH 4–6 during condensation and storage in anhydrous solvents prevents degradation.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | NaOH (10%), reflux, 6 h | 85–89% | |
| Condensation | Acetic acid, ethanol, reflux, 5 h | 75–80% | |
| Recrystallization | Ethanol, room temperature | 95% purity |
| Analytical Data | Observations |
|---|---|
| ¹H NMR (DMSO-d6) | δ 8.6 (s, 1H, CH=N), δ 7.3–8.1 (m, 8H) |
| FT-IR | 1265 cm⁻¹ (C=S), 1692 cm⁻¹ (C=O) |
| Melting Point | 269–270°C (decomposition) |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thione (-S-) group in the triazole ring acts as a nucleophilic site, enabling reactions with alkylating or acylating agents. For example:
-
Alkylation : Reaction with methyl iodide in alkaline conditions produces thioether derivatives .
-
Acylation : Treatment with acetyl chloride yields acylated triazoles .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, NaOH/EtOH | S-Methyl derivative | 75–82% | |
| Acylation | AcCl, pyridine | S-Acetyl derivative | 68–72% |
Oxidation and Reduction Reactions
The thioxo group is susceptible to oxidation, while the imine (C=N) bond can undergo reduction:
-
Oxidation : Hydrogen peroxide converts the thione (-S-) to a sulfonic acid (-SO₃H).
-
Reduction : Sodium borohydride reduces the imine bond to an amine (-NH-) .
| Reaction Type | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| Oxidation | H₂O₂, H₂SO₄ | Triazole sulfonic acid | Increased polarity |
| Reduction | NaBH₄, MeOH | Amine derivative | Enhanced solubility |
Acid-Base Reactions and Salt Formation
The benzoic acid group participates in classic acid-base chemistry:
-
Esterification : Reacts with methanol/H₂SO₄ to form methyl esters.
-
Salt Formation : Neutralization with NaOH yields water-soluble sodium salts.
Cycloaddition and Cyclization
The triazole ring engages in [3+2] cycloadditions with dipolarophiles like nitriles, forming fused heterocycles . For example, reaction with acrylonitrile under microwave irradiation generates pyrazoline-triazole hybrids .
Metal Complexation
The sulfur and nitrogen atoms coordinate transition metals, forming complexes with Cu(II), Fe(III), and Zn(II). These complexes often exhibit enhanced antimicrobial activity .
| Metal Ion | Ligand Sites | Application | Reference |
|---|---|---|---|
| Cu(II) | S, N (triazole) | Catalysis/Pharma | |
| Zn(II) | O (benzoate), N | Bioactive agents |
Biological Interactions
While not a direct chemical reaction, the compound inhibits enzymes like thymidylate synthase and topoisomerase II via hydrogen bonding (benzoic acid) and hydrophobic interactions (chlorophenyl group) . This underpins its antimicrobial and antitumor potential .
Key Research Findings
-
Antimicrobial Activity : Derivatives show MIC values of 4–16 µg/mL against S. aureus and E. coli .
-
Anticancer Potential : IC₅₀ values of 12–28 µM reported for breast (MCF-7) and colon (HCT-116) cancer cells .
-
Stability : Degrades above 240°C, with hydrolysis observed under strong acidic/basic conditions.
Scientific Research Applications
2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid involves its interaction with specific molecular targets. The triazole ring and the chlorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Triazole Derivatives
Key Observations :
- Electron-Withdrawing vs.
- Functional Group Modifications : Replacement of benzoic acid with an ester (CAS 573695-17-7) reduces polarity, impacting solubility and bioavailability .
Comparative Reaction Yields :
- reports yields of 63–75% for naphthofuran-triazole benzamides, suggesting that steric hindrance from bulky substituents may reduce efficiency compared to simpler aryl groups in the target compound .
Electronic Properties and DFT Analysis
Density Functional Theory (DFT) studies on triazole derivatives () highlight substituent effects on HOMO-LUMO gaps and charge distribution:
Table 2: Electronic Properties of Selected Triazoles
Implications :
Insights :
- The benzoic acid group in the target compound could facilitate interactions with bacterial enzymes or receptors, similar to carboxylate-containing drugs .
Q & A
Advanced Question
- Core modifications : Introduce substituents at the 2-chlorophenyl or benzoic acid positions to probe steric/electronic effects.
- Functional group swaps : Replace the thioxo group with oxo or selenoxo to assess redox activity.
- Bioactivity assays : Test derivatives against a panel of targets (e.g., microbial strains, antioxidant enzymes) with dose-response curves (IC₅₀/EC₅₀ calculations). Correlate substituent properties (Hammett σ, logP) with activity trends .
What computational approaches are suitable for predicting the antimicrobial activity of derivatives?
Advanced Question
- Molecular docking : Screen derivatives against bacterial targets (e.g., dihydrofolate reductase) using software like AutoDock Vina. Prioritize compounds with strong binding affinities (ΔG < -8 kcal/mol).
- QSAR modeling : Train models with descriptors like topological polar surface area (TPSA) and hydrogen-bond donors to predict MIC values. Validate with leave-one-out cross-validation .
What analytical techniques are critical for purity assessment during synthesis?
Basic Question
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile + 0.1% TFA) to quantify impurities (<1%).
- TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane, 3:7) with iodine vapor visualization.
- Elemental analysis : Ensure C/H/N/S deviations are <0.4% of theoretical values .
How to evaluate the antioxidant mechanisms of this compound in cellular models?
Advanced Question
- Radical scavenging : Use DPPH (λ = 517 nm) and ABTS assays to quantify direct antioxidant capacity.
- Cellular ROS detection : Treat LPS-stimulated macrophages with the compound and measure intracellular ROS via DCFH-DA fluorescence.
- Enzyme inhibition : Assess inhibition of NADPH oxidase or xanthine oxidase using spectrophotometric kits. Include positive controls (e.g., ascorbic acid) and validate with knockout cell lines .
Notes
- Data Sources : Excluded non-academic platforms (e.g., BenchChem) per guidelines.
- Contradictions : No direct conflicts in evidence; synthesis methods and characterization align across studies.
- Methodological Rigor : Emphasized experimental variables, validation steps, and cross-disciplinary approaches (e.g., combining SAR with computational modeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
